![molecular formula C11H14ClFN2O3S B2628929 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide CAS No. 2411201-23-3](/img/structure/B2628929.png)
2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide is an organic compound that features a chloroacetamide moiety linked to a fluorophenyl group via a sulfamoyl ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 4-fluorobenzylamine to form 4-fluorobenzylsulfonamide.
Alkylation: The intermediate is then alkylated with 2-chloroethylamine under basic conditions to form N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]amine.
Acylation: Finally, the amine is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide
- 2-Chloro-4’-fluoroacetophenone
Uniqueness
Compared to similar compounds, 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide is unique due to its sulfamoyl ethyl chain, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications.
属性
IUPAC Name |
2-chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O3S/c12-7-11(16)14-5-6-19(17,18)15-8-9-1-3-10(13)4-2-9/h1-4,15H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCETVLHJIULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCNC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
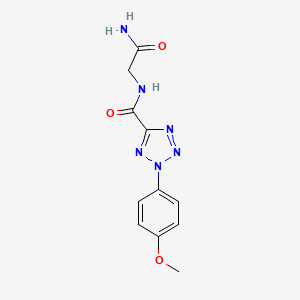
![1-(3-Fluoropyridine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2628848.png)
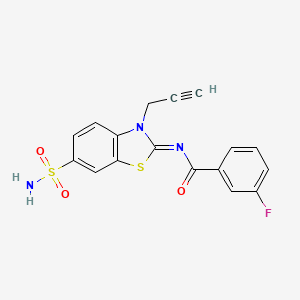
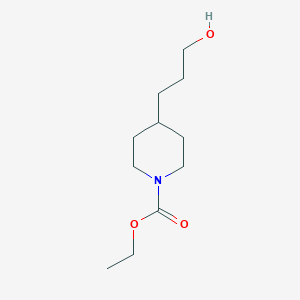
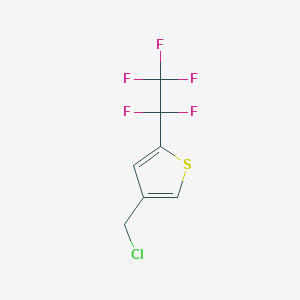
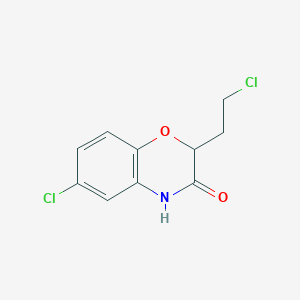
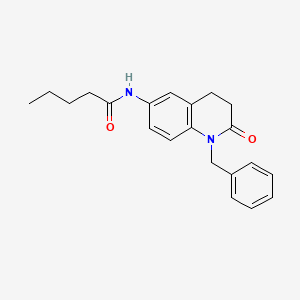
![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)
![2-[(4-Iodophenyl)amino]acetohydrazide](/img/structure/B2628860.png)
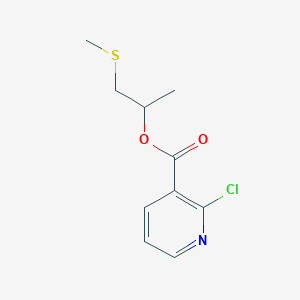
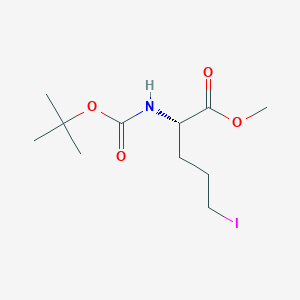
![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2628864.png)
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)
![n-Phenyl-n-(4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2628869.png)
